molecular formula C8H5F3N2O B2523238 3-(Trifluoromethyl)-1H-indazol-7-ol CAS No. 1781578-19-5

3-(Trifluoromethyl)-1H-indazol-7-ol

Cat. No.: B2523238
CAS No.: 1781578-19-5
M. Wt: 202.136
InChI Key: MIICSPIRZYKKPD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1H-indazol-7-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the indazole class of heterocycles, a scaffold recognized as a privileged structure in pharmacology due to its presence in numerous biologically active molecules and approved therapeutics . The indazole core is a versatile pharmacophore known to facilitate interactions with a wide array of biological targets, particularly protein kinases . This specific derivative, featuring a trifluoromethyl group at the 3-position and a hydroxyl group at the 7-position, is a valuable building block for the synthesis of more complex molecules. Researchers utilize this compound in the design and development of potential kinase inhibitors . Kinase inhibition is a major therapeutic strategy for treating various diseases, especially cancer, with several indazole-based drugs like Pazopanib and Axitinib already on the market . The trifluoromethyl group is a common bioisostere used in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. As such, this compound serves as a critical intermediate for constructing novel compounds for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization programs in oncology and other therapeutic areas . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethyl)-2H-indazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)7-4-2-1-3-5(14)6(4)12-13-7/h1-3,14H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIICSPIRZYKKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781578-19-5
Record name 3-(trifluoromethyl)-1H-indazol-7-ol
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Synthetic Methodologies for 3 Trifluoromethyl 1h Indazol 7 Ol and Its Chemical Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Indazole Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.in For the indazole core of 3-(trifluoromethyl)-1H-indazol-7-ol, the primary disconnections involve the bonds that form the pyrazole (B372694) ring, typically the N-N bond and a C-N bond. This leads back to suitably substituted benzene (B151609) derivatives, which are common starting points for indazole synthesis.

Classical and Modern Approaches to Indazole Scaffold Construction

The construction of the indazole ring system can be achieved through a variety of classical and modern synthetic methods. These approaches generally involve the formation of the crucial N-N bond and subsequent cyclization to form the bicyclic heterocycle. nih.gov

Classical methods often rely on intramolecular cyclization reactions. One of the earliest approaches is the diazotization of o-toluidine (B26562) and its derivatives, followed by ring closure. chemicalbook.com Another common strategy involves the condensation of o-halobenzaldehydes or ketones with hydrazine (B178648). chemicalbook.com The Fischer indazole synthesis and related cyclizations of arylhydrazones are also well-established routes. For instance, o-haloaryl N-sulfonylhydrazones can undergo thermo-induced isomerization and subsequent copper-catalyzed cyclization to yield 1H-indazoles. nih.gov

Modern synthetic methods have introduced more efficient and versatile routes, often employing transition-metal catalysis. Copper and palladium catalysts are frequently used to facilitate the key N-N bond-forming cyclization. For example, Cu(OAc)₂ can mediate the cyclization of ketimines derived from o-aminobenzonitriles, using oxygen as the oxidant. nih.gov Palladium-catalyzed reactions, such as the annulation of arynes with hydrazones, also provide a powerful method for constructing the 1H-indazole skeleton. organic-chemistry.org

MethodStarting MaterialsTypical ConditionsRef.
Classical Diazotization o-Toluidine derivativesNaNO₂, Acetic Acid chemicalbook.com
Hydrazine Condensation o-Halobenzaldehydes/ketones, HydrazineHeat, often in ethanol chemicalbook.com
Cu-Catalyzed Cyclization o-Haloaryl N-sulfonylhydrazonesCu₂O or Cu(OAc)₂·H₂O, heat nih.gov
Pd-Catalyzed Annulation Arynes, N-tosylhydrazonesPd(OAc)₂, P(tBu)₃·HBF₄ nih.govorganic-chemistry.org
Metal-Free Cyclization 2-Aminophenones, Hydroxylamine derivativesOne-pot, mild conditions organic-chemistry.org

Regioselective Synthesis of 7-Substituted Indazoles

Achieving substitution specifically at the C-7 position of the indazole ring is a significant synthetic challenge, crucial for accessing analogs like this compound. Several strategies have been developed to control this regioselectivity.

One powerful technique is directed ortho-metalation (DoM) . In this approach, a directing group, often installed at the N-1 position (e.g., Boc, THP), guides a strong base (like an organolithium reagent) to deprotonate the adjacent C-7 position. The resulting C-7 metalated species can then be quenched with a suitable electrophile to introduce the desired substituent. mobt3ath.com

Another effective method involves the regioselective halogenation of the indazole core , followed by transition-metal-catalyzed cross-coupling reactions. For example, a direct and efficient regioselective bromination of 4-substituted 1H-indazoles at the C-7 position has been achieved using N-bromosuccinimide (NBS). nih.gov The resulting 7-bromoindazole is a versatile intermediate for introducing a wide range of aryl and other groups via Suzuki-Miyaura cross-coupling reactions. nih.gov

Furthermore, the synthesis can be designed to build the indazole ring from a precursor that already contains the C-7 substituent . A recent practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the drug Lenacapavir, starts from 2,6-dichlorobenzonitrile. A regioselective bromination occurs ortho to the nitrile and meta to the chloro groups, followed by cyclization with hydrazine to form the desired 7-bromo-4-chloro-3-aminoindazole. mdpi.com This strategy embeds the C-7 substituent from the very beginning of the synthetic sequence.

Introduction of the Trifluoromethyl Moiety at the C-3 Position

The trifluoromethyl (CF₃) group is a key feature of many modern pharmaceuticals due to its ability to enhance properties like metabolic stability and lipophilicity. brynmawr.edu Introducing this group at the C-3 position of the indazole ring can be accomplished through electrophilic, nucleophilic, or radical-mediated pathways.

Electrophilic Trifluoromethylation Techniques

Electrophilic trifluoromethylation involves the reaction of an electron-rich substrate with a reagent that acts as a source of an electrophilic "CF₃⁺" equivalent. Hypervalent iodine reagents, often called Togni's reagents, are prominent in this class. acs.orgbeilstein-journals.org These reagents can effectively trifluoromethylate a variety of nucleophilic substrates, including heterocycles. acs.org For an indazole, which is an electron-rich heterocycle, direct C-H trifluoromethylation can be challenging, but N-trifluoromethylation of azoles is well-documented. nih.gov The introduction at C-3 often requires prior activation of that position, for example, by metalation, to create a nucleophilic center that can attack the electrophilic CF₃ reagent.

Reagent ClassExample ReagentDescriptionRef.
Hypervalent Iodine Togni's ReagentsStable, crystalline solids that transfer a CF₃ group to nucleophiles. acs.orgbeilstein-journals.org
Sulfonium Salts Umemoto's ReagentsS-trifluoromethyl dibenzothiophenium salts that act as potent electrophilic CF₃ sources. brynmawr.edu

Nucleophilic Trifluoromethylation Protocols

Nucleophilic trifluoromethylation protocols utilize a reagent that delivers a nucleophilic "CF₃⁻" species. A common approach involves reacting an indazole bearing an electrophilic center at C-3 (such as a halogen) with a CF₃ nucleophile. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a widely used source of the trifluoromethyl anion, typically activated by a fluoride (B91410) source. nih.gov

Alternatively, the trifluoromethyl group can be incorporated by using a CF₃-containing building block in the ring synthesis itself. For example, a new series of trifluoromethylated pyrimido[1,2-b]indazoles was synthesized through the condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.comnih.gov This strategy builds the CF₃ group into the final structure as part of the cyclization process.

Radical-Mediated Trifluoromethylation Reactions

Radical trifluoromethylation provides a powerful method for the direct C-H functionalization of heterocyoles, avoiding the need for pre-functionalized starting materials. researchgate.net These reactions involve the generation of a trifluoromethyl radical (•CF₃), which then adds to the indazole ring.

A highly effective modern approach uses visible-light photoredox catalysis. nih.govchemrxiv.org In a typical system, a photocatalyst absorbs visible light and enters an excited state. This excited catalyst can then interact with a CF₃ radical precursor, such as sodium trifluoromethanesulfinate (Langlois' reagent), often in the presence of an oxidant, to generate the •CF₃ radical. nih.govchemrxiv.org This radical species then adds to the indazole. Studies have shown that this method can achieve highly regioselective C3-H trifluoromethylation of 2H-indazoles, proceeding under mild, metal-free conditions to provide a range of trifluoromethylated indazoles in good yields. nih.govchemrxiv.org

Selective Hydroxylation at the C-7 Position

The introduction of a hydroxyl group at the C-7 position of the 3-(trifluoromethyl)-1H-indazole core is a key synthetic challenge that can be approached through direct or, more commonly, indirect strategies.

Direct C-7 Hydroxylation Strategies

Direct C-H hydroxylation at the C-7 position of an indazole ring is a synthetically challenging transformation and is not widely documented in the literature. The inherent reactivity of the indazole system often leads to a lack of regioselectivity, with functionalization occurring at other positions, such as C-3, N-1, or N-2. acs.orgthieme-connect.de While methods like rhodium-catalyzed C-H activation have been employed for functionalizing indazoles, these typically involve the introduction of aryl or alkyl groups rather than a direct hydroxyl moiety. acs.org The difficulty arises from the need for a highly specific catalyst system that can overcome the intrinsic electronic preferences of the heterocyclic ring to target the C-7 position exclusively for hydroxylation.

Indirect Routes via Precursors (e.g., Trifluoromethanesulfonic Acid 1H-indazol-7-yl Ester)

Given the challenges of direct hydroxylation, indirect routes utilizing pre-functionalized indazoles are the more prevalent and practical approach. These methods involve the synthesis of an indazole with a suitable leaving group at the C-7 position, which is then converted to the hydroxyl group.

One common strategy involves the use of a halogenated precursor, such as a 7-bromo- or 7-chloro-indazole. This intermediate can undergo a nucleophilic aromatic substitution (SNAr) reaction with a hydroxide (B78521) source. wikipedia.orgmasterorganicchemistry.com The success of this reaction is often dependent on the presence of activating electron-withdrawing groups on the ring, which stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org The trifluoromethyl group at the C-3 position of the target compound serves as such an activating group, facilitating the substitution.

Another viable indirect route begins with the nitration of the indazole ring, followed by reduction of the resulting 7-nitroindazole (B13768) to 7-aminoindazole. The amino group can then be converted into a diazonium salt, which can subsequently be hydrolyzed to the desired 7-hydroxyindazole in a Sandmeyer-type reaction.

A precursor such as Trifluoromethanesulfonic acid 1H-indazol-7-yl ester also represents an indirect pathway. While this compound is synthesized from 7-hydroxyindazole to convert the hydroxyl into a good leaving group, its hydrolysis under acidic or basic conditions would regenerate the parent 7-hydroxyindazole. This reactivity underscores its role as a stable, isolable precursor that can be converted to the final alcohol when needed.

Functional Group Interconversions and Post-Synthetic Modifications

Once the this compound scaffold is obtained, its functional groups offer multiple handles for further chemical modification. These transformations are crucial for developing analogs and probing structure-activity relationships.

Derivatization of the 7-Hydroxyl Group

The hydroxyl group at the C-7 position is a prime site for derivatization. A key transformation is its conversion into a sulfonate ester, such as the aforementioned Trifluoromethanesulfonic acid 1H-indazol-7-yl ester (a triflate). This is typically achieved by reacting the alcohol with trifluoromethanesulfonic anhydride (B1165640) in the presence of a non-nucleophilic base. The resulting triflate is an excellent leaving group, paving the way for various nucleophilic substitution reactions to introduce a wide range of other functional groups.

Beyond conversion to leaving groups, the 7-hydroxyl group can undergo standard transformations such as O-alkylation and O-acylation.

O-Alkylation: Formation of ethers can be accomplished through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org

O-Acylation: Esters can be synthesized by reacting the hydroxyl group with acyl chlorides or acid anhydrides, often in the presence of a base catalyst. Under strongly acidic conditions (e.g., using CF₃CO₂H), chemoselective O-acylation can be achieved even in the presence of the nitrogen nucleophiles of the indazole ring. nih.gov

Functionalization at Nitrogen Atoms (N-1, N-2) of the Indazole Ring

The NH-indazole core exists as two rapidly equilibrating tautomers, 1H-indazole and 2H-indazole. Consequently, reactions such as alkylation can lead to a mixture of N-1 and N-2 substituted products, presenting a significant regioselectivity challenge. nih.govbeilstein-journals.org Research has shown that the outcome of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the electronic properties of substituents on the indazole ring. nih.govnih.gov

For instance, studies on substituted indazoles have demonstrated that the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the thermodynamically more stable N-1 alkylated product. nih.govnih.gov Conversely, different conditions can promote the formation of the N-2 isomer. The presence of substituents at the C-7 position, such as a nitro or carboxylate group, has been shown to direct alkylation preferentially to the N-2 position. nih.govresearchgate.net Recent work has also highlighted that using cesium carbonate in dioxane can favor N-1 substitution, potentially through a chelation mechanism involving the counter-ion and heteroatoms on the indazole ring. nih.gov

Table 1: Regioselectivity of Indazole N-Alkylation under Various Conditions

Indazole Substrate Base Solvent Alkylating Agent N-1 : N-2 Ratio Reference
Methyl 5-bromo-1H-indazole-3-carboxylate NaH DMF Isopropyl iodide 38 : 46 nih.govbeilstein-journals.org
Methyl 5-bromo-1H-indazole-3-carboxylate Cs₂CO₃ Dioxane Methyl tosylate >99 : <1 nih.gov
7-Nitro-1H-indazole K₂CO₃ DMF Benzyl (B1604629) bromide 4 : 96 nih.gov
3-Carboxymethyl-1H-indazole NaH THF n-Pentyl bromide >99 : <1 nih.gov
1H-Indazole TfOH DCE Ethyl 2-diazoacetate 0 : 100 rsc.org

Stereoselective and Regioselective Derivatization Strategies

Achieving selectivity in the derivatization of this compound is paramount for synthesizing specific, well-defined molecules.

Regioselectivity: As discussed, the most significant regiochemical challenge lies in the selective functionalization of the N-1 versus the N-2 position. The choice of reaction conditions is the primary tool for controlling this outcome. Kinetic control, often achieved with strong bases at low temperatures, may favor one isomer, while thermodynamic control, allowing for equilibration at higher temperatures, may favor the more stable isomer (typically N-1). nih.gov Chelation control, where a metal cation coordinates between the N-2 nitrogen and a C-3 or C-7 substituent, can strongly direct alkylation to the N-1 position. nih.gov

Regioselectivity also applies to the aromatic ring. Functionalization at C-7 is typically achieved through the indirect methods described previously, as direct C-H activation at this position is less favorable than at other sites like C-3. thieme-connect.de

Stereoselectivity: Stereoselectivity becomes relevant when chiral centers are introduced during derivatization. This can be accomplished by:

Using Chiral Reagents: Reacting the N-H or O-H group with a chiral alkylating or acylating agent will produce diastereomeric products if the resulting molecule has more than one stereocenter.

Asymmetric Catalysis: While less common for simple derivatizations, a catalytic asymmetric process could be employed to introduce a new functional group with a specific stereochemistry.

These strategies allow for the synthesis of a diverse library of derivatives from the core this compound structure, enabling detailed exploration of its chemical and biological properties.

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like indazoles to minimize environmental impact and enhance safety. benthamdirect.com This involves the use of environmentally benign solvents, catalysts, and energy sources.

Recent research has highlighted the use of greener solvents and catalysts in indazole synthesis. For instance, a study demonstrated the synthesis of 2-phenyl-2H-indazoles using copper oxide nanoparticles supported on activated carbon (CuO@C) as a heterogeneous catalyst in polyethylene (B3416737) glycol (PEG-400), a green solvent. acs.org This one-pot, three-component reaction of 2-bromobenzaldehydes, amines, and sodium azide (B81097) proceeds under ligand- and base-free conditions, offering an efficient and recyclable catalytic system. acs.org

Another green approach involves the use of natural catalysts. Lemon peel powder has been successfully employed as a biodegradable and efficient catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate (B1144303) under ultrasound irradiation. researchgate.net This method offers good yields and avoids the use of hazardous reagents. researchgate.net

The following table summarizes some green chemistry approaches in the synthesis of indazole derivatives:

Catalyst/Solvent SystemStarting MaterialsKey Features
CuO@C in PEG-400 acs.org2-Bromobenzaldehydes, amines, sodium azideHeterogeneous catalysis, recyclable catalyst, green solvent. acs.org
Lemon Peel Powder (ultrasound) researchgate.net2-Substituted aromatic aldehydes, hydrazine hydrateNatural catalyst, biodegradable, use of ultrasound as an energy source. researchgate.net

Advances in Catalytic Approaches for Indazole Synthesis

Transition metal-catalyzed reactions, particularly those involving C-H bond activation, have revolutionized the synthesis of indazoles by offering atom- and step-economical routes. benthamdirect.comnih.gov These methods often allow for the direct functionalization of the indazole core, providing access to a wide range of derivatives. scilit.comrsc.org

Rhodium-Catalyzed Synthesis:

Rhodium catalysts have been extensively used for the synthesis of indazoles through C-H activation. For example, rhodium(III)-catalyzed C-H bond functionalization of azobenzenes and subsequent cyclative capture with aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. acs.org Similarly, Rh(III)/Cu(II)-catalyzed sequential C-H activation and intramolecular annulation of azobenzenes with α-carbonyl sulfoxonium ylides have been developed for the synthesis of 3-acyl-(2H)-indazoles. nih.gov

Palladium-Catalyzed Synthesis:

Palladium-catalyzed cross-coupling reactions are also powerful tools for indazole synthesis. Intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones, catalyzed by palladium, allows for the formation of the indazole ring under mild conditions. semanticscholar.org Furthermore, palladium-catalyzed oxidative alkenylation of both 1H- and 2H-indazoles has been developed, enabling the introduction of alkenyl groups at the C3 and C7 positions. acs.org

Cobalt-Catalyzed Synthesis:

More recently, cost-effective cobalt catalysts have emerged as viable alternatives to precious metals. An air-stable cationic Co(III) catalyst has been developed for the one-step synthesis of N-aryl-2H-indazoles via C-H bond addition to aldehydes. nih.gov This method is operationally simple and can be performed on a large scale. nih.gov

The table below provides a comparative overview of different catalytic systems for indazole synthesis:

Catalyst SystemReaction TypeKey Advantages
Rhodium(III) nih.govacs.orgC-H Activation/AnnulationHigh efficiency, broad substrate scope. nih.govacs.org
Palladium(II) Acetate semanticscholar.orgacs.orgC-N Bond Formation/C-H AlkenylationMild reaction conditions, functional group tolerance. semanticscholar.orgacs.org
Cobalt(III) nih.govC-H Activation/AdditionCost-effective, air-stable catalyst, scalable. nih.gov
Copper nih.govorganic-chemistry.orgC-N and N-N Bond FormationReadily available catalyst, good for specific transformations. nih.govorganic-chemistry.org

These advanced catalytic methodologies provide efficient and versatile pathways to a diverse array of indazole derivatives. The strategic application of these methods can be instrumental in the targeted synthesis of complex molecules like this compound.

Medicinal Chemistry and Preclinical Biological Evaluation of 3 Trifluoromethyl 1h Indazol 7 Ol Derivatives

Structure-Activity Relationship (SAR) Studies on 3-(Trifluoromethyl)-1H-indazol-7-ol Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR exploration focuses on how modifications to the trifluoromethyl group, the 7-hydroxyl group, and the indazole scaffold itself impact interactions with biological targets. nih.gov

The trifluoromethyl (CF₃) group is a crucial substituent in modern drug design, often used to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. mdpi.comresearchgate.net Its strong electron-withdrawing nature and size distinguish it from a simple methyl group, allowing it to modulate a compound's electronic properties and engage in unique interactions with biological targets. mdpi.comresearchgate.net

In the context of indazole derivatives, the CF₃ group has been shown to be a key contributor to activity. For instance, in a series of 5-phenylindazole analogs developed as antagonists for the Transient Receptor Potential A1 (TRPA1) ion channel, the presence of a trifluoromethyl group on the phenyl ring was critical for improving in vitro potency. nih.gov This enhancement is attributed to the group's ability to improve hydrophobic interactions and electrostatic interactions within the target's binding pocket. mdpi.com The replacement of a chlorine atom with a trifluoromethyl group often leads to a significant increase in biological activity. nih.gov The CF₃ group's high electronegativity can strengthen hydrogen bonds and other electrostatic interactions with receptor or enzyme residues. mdpi.comresearchgate.net Furthermore, its bulkiness compared to hydrogen or a methyl group can lead to better steric fit and increased selectivity for the intended target. mdpi.com

The 7-hydroxyl (-OH) group on the indazole scaffold is positioned to act as a critical hydrogen bond donor and/or acceptor. This ability to form strong, directional interactions is pivotal for molecular recognition, anchoring the ligand within the binding site of a protein target. The specific orientation of the hydroxyl group can dictate binding affinity and selectivity.

While direct studies on this compound are limited, the importance of hydroxyl groups is well-established in related heterocyclic compounds. For example, in inhibitors of phosphatidylinositol 3-kinase (PI3K), the presence and position of hydroxyl groups on a flavonoid scaffold were found to be critical for potent inhibition. nih.gov The 7-OH group can interact with key amino acid residues, such as aspartate, glutamate, or serine, in a receptor's binding pocket, thereby stabilizing the ligand-protein complex. Its removal or relocation would be expected to significantly alter or abolish the biological activity, highlighting its role as a key pharmacophoric feature.

The biological activity of indazole-based compounds can be finely tuned by introducing various substituents at different positions on the heterocyclic ring system. nih.gov SAR studies on the indazole scaffold have demonstrated that the nature, size, and position of these substituents play a crucial role in determining potency and selectivity. nih.gov

For example, research on indazole derivatives as anticancer agents revealed that modifying substituents at the C3 and C6 positions significantly impacts their antiproliferative activity. nih.gov In one study, a series of indazole derivatives with a hydrophobic group at C3 and a hydrophilic group at C6 were synthesized and evaluated. nih.gov The variation of these groups led to the identification of compounds with potent activity against several cancer cell lines. rsc.org Another study focusing on TRPA1 antagonists showed that while a trifluoromethyl group on an attached phenyl ring was important, further optimization of substituents at the 6-position of the indazole ring greatly improved in vitro activity. nih.gov

The following table summarizes SAR findings for a series of indazole-tetrahydropyridine analogs as serotonin (B10506) 5-HT₂A receptor agonists, illustrating the impact of substitutions on the indazole ring.

Compound IDIndazole SubstitutionR Group on Tetrahydropyridine5-HT₂A EC₅₀ (nM)
19a 1H-indazoleN-CH₃1,380
19b 1-MethylN-CH₃1,460
19c 2-MethylN-CH₃>10,000
19d 5-BromoN-CH₃189
19f 5-FluoroN-CH₃439
Data sourced from a study on serotonin receptor agonists. nih.gov The table demonstrates that substitution at the N1 versus N2 position dramatically affects activity, and halogen substitution at the 5-position enhances potency.

Investigation of Biological Targets and Signaling Pathways in Preclinical Models

Preclinical evaluation of this compound derivatives involves identifying their specific molecular targets and elucidating the signaling pathways they modulate. This is typically achieved through a combination of enzyme inhibition assays and receptor binding studies.

The indazole scaffold is a key component of several approved kinase inhibitors, making this class of enzymes a primary focus for new indazole derivatives. nih.gov Kinases play a central role in cellular signaling, and their dysregulation is implicated in diseases like cancer. nih.gov Indazole-based compounds such as Axitinib and Entrectinib are known multi-kinase inhibitors. nih.gov

Derivatives are screened against a panel of kinases to determine their inhibitory concentration (IC₅₀) and selectivity profile. For example, a study on anticancer indazole derivatives identified compound 2f as a potent agent that inhibited proliferation of various cancer cell lines. rsc.orgrsc.org Further investigation showed it induced apoptosis through the mitochondrial pathway, involving the generation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. rsc.orgrsc.org

Another important class of enzyme targets for indazole derivatives is the dioxygenases. Dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are sought for cancer immunotherapy. nih.gov Structural optimization of naphthotriazoledione derivatives, which share heterocyclic features with indazoles, led to a compound with low nanomolar IC₅₀ values for both enzymes. nih.gov

CompoundTarget Enzyme(s)IC₅₀Biological ActivityReference
Compound 2f Multiple Tyrosine Kinases (predicted)0.23 µM (4T1 cells)Antiproliferative, Pro-apoptotic rsc.org
Compound 38 IDO1 / TDO5 nM / 4 nMInhibition of Tryptophan Degradation nih.gov
Quercetin PI3-Kinase3.8 µMEnzyme Inhibition nih.gov
This table presents examples of enzyme inhibition by heterocyclic compounds, including an indazole derivative. It highlights the potential for such scaffolds to target various enzyme families.

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are major drug targets. nih.gov Indazole derivatives have been successfully developed as modulators of various GPCRs. Binding assays are used to determine the affinity (Kᵢ) of a compound for a specific receptor, while functional assays measure its ability to act as an agonist or antagonist. dntb.gov.ua

For example, analogs of tryptamines where the indole (B1671886) core was replaced by an indazole were evaluated for their activity at serotonin receptors, a family of GPCRs. nih.gov These studies showed that the indazole ring could serve as an effective bioisostere for the indole nucleus, producing potent 5-HT₂ receptor agonists. nih.gov In a different context, screening efforts identified an indazole derivative as an antagonist of the TRPA1 ion channel, which is a key mediator of inflammatory pain. nih.gov Subsequent optimization of this hit compound led to a potent and selective antagonist with an IC₅₀ of 15 nM. nih.gov These examples underscore the versatility of the indazole scaffold in targeting a range of receptor types.

Modulation of Intracellular Signaling Cascades in Preclinical Cell Lines and Animal Models

Derivatives of this compound have been shown to influence key intracellular signaling pathways implicated in cancer progression. For instance, certain 3-amino-1H-indazole derivatives have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. nih.gov In human gastric cancer cells (HGC-27), a derivative labeled as W24 was found to inhibit DNA synthesis and induce G2/M cell cycle arrest. nih.gov This was accompanied by the regulation of key cell cycle and apoptosis-related proteins, including Cyclin B1, BAD, and Bcl-xL. nih.gov

Furthermore, these compounds can modulate pathways associated with cell migration and invasion. The derivative W24 was observed to decrease the expression of proteins involved in the epithelial-mesenchymal transition (EMT) and reduce the mRNA levels of Snail, Slug, and HIF-1α in HGC-27 cells. nih.gov Another indazole derivative, compound 2f, demonstrated the ability to upregulate cleaved caspase-3 and Bax, while downregulating Bcl-2 in the 4T1 breast cancer cell line, promoting apoptosis. rsc.org This compound also led to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS). rsc.org Additionally, it was found to disrupt migration and invasion by reducing matrix metalloproteinase-9 (MMP9) and increasing the tissue inhibitor matrix metalloproteinase 2 (TIMP2). rsc.org

In the context of inflammation, a novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (INH #1) has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway, a central player in inflammatory responses. nih.gov This inhibition led to the suppression of tumor necrosis factor-α (TNF-α) production in an acute hepatitis mouse model. nih.gov

Preclinical Biological Activities of this compound and its Analogs

The preclinical evaluation of this compound and its analogs has revealed a broad spectrum of biological activities, highlighting their potential as therapeutic agents.

Anti-Proliferative and Anti-Tumor Effects in In Vitro Cell Lines and In Vivo Animal Models

A significant body of research has focused on the anti-cancer properties of indazole derivatives. Numerous studies have demonstrated their potent anti-proliferative effects against a variety of cancer cell lines.

For example, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. researchgate.netnih.gov One compound, 6o, exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed selectivity for cancer cells over normal cells. researchgate.netnih.gov Another study reported a 3-amino-1H-indazole derivative, W24, with broad-spectrum antiproliferative activity against HT-29, MCF-7, A-549, HepG2, and HGC-27 cells, with IC50 values ranging from 0.43 to 3.88 μM. nih.gov

In vivo studies have further substantiated the anti-tumor potential of these compounds. The indazole derivative 2f was shown to suppress the growth of the 4T1 tumor model in mice. rsc.org Similarly, a novel PD-1/PD-L1-inhibiting small compound, SCL-1, demonstrated potent antitumor effects in various mouse syngeneic tumor models, including colon, breast, bladder, kidney, and pancreatic cancers. researchgate.net The anti-tumor activity of SCL-1 was found to be dependent on CD8+ T-cell infiltration and PD-L1 expression on tumors. researchgate.net

The anti-proliferative activity of selected indazole derivatives is summarized in the table below.

CompoundCell LineIC50 (µM)Reference
2fMultiple Cancer Cell Lines0.23–1.15 rsc.org
6oK5625.15 researchgate.netnih.gov
W24HT-29, MCF-7, A-549, HepG2, HGC-270.43-3.88 nih.gov

Anti-Inflammatory Modulatory Effects

Derivatives of this compound have demonstrated significant anti-inflammatory properties in various preclinical models. The introduction of a trifluoromethyl group into the pyrazole (B372694) nucleus is a known strategy to enhance pharmacological effects. researchgate.net

A novel nuclear factor-κB (NF-κB) inhibitory compound, a 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (INH #1), was shown to exert anti-inflammatory effects in three different mouse models: an acute hepatitis model, a collagen-induced arthritis (CIA) model, and a K/BxN serum-transfer arthritis model. nih.gov In the acute hepatitis model, INH #1 suppressed the production of the pro-inflammatory cytokine TNF-α. nih.gov In both arthritis models, the compound significantly attenuated arthritis scores and joint inflammation. nih.gov

Furthermore, in the CIA model, treatment with INH #1 led to a decrease in dendritic cells in regional lymph nodes and inhibited antigen-induced interferon-gamma (IFN-γ) production and splenocyte proliferation. nih.gov Similarly, certain phloroglucinol (B13840) derivatives have been shown to reduce the production of pro-inflammatory molecules like nitric oxide (NO) and cytokines such as IL-6, IL-1β, and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov

Anti-Microbial and Anti-Parasitic Potentials (e.g., Antifungal, Antibacterial, Antiparasitic)

The versatility of indazole derivatives extends to their activity against various pathogens, including bacteria, fungi, and parasites.

In the realm of antibacterial activity, several indazole and pyrazoline derivatives have shown significant potency against clinical and multi-drug resistant (MDR) strains of Staphylococcus and Enterococcus genera. nih.govmdpi.com One lead compound reached a minimum inhibitory concentration (MIC) of 4 µg/mL against these species. nih.govmdpi.com Time-killing experiments indicated that this compound has a bacteriostatic effect on Staphylococcus aureus MDR strains. nih.govmdpi.com Another study on linezolid (B1675486) conjugates, which can contain heterocyclic structures, also reported promising antibacterial properties against different bacterial strains. nih.gov

Regarding antifungal potential, 3,5,7-trihydroxyflavone (galangin), isolated from Helichrysum aureonitens, demonstrated considerable activity against several fungi. nih.gov Penicillium digitatum and P. italicum were particularly susceptible, with an MIC of 0.01 mg/ml. nih.gov

In the context of antiparasitic activity, imidazole-based compounds have been shown to restrict the growth of parasites in a dose-dependent manner. nih.gov Their mechanism of action is thought to involve the induction of oxidative stress. nih.gov Additionally, 3-chloro-6-nitro-1H-indazole derivatives have been evaluated for their antileishmanial activity against Leishmania infantum, Leishmania tropica, and Leishmania major. nih.gov

The table below summarizes the anti-microbial and anti-parasitic activities of selected compounds.

Compound TypeOrganismActivityReference
Indazole/Pyrazoline DerivativesStaphylococcus and Enterococcus spp.MIC of 4 µg/mL nih.govmdpi.com
3,5,7-trihydroxyflavonePenicillium digitatum, P. italicumMIC of 0.01 mg/ml nih.gov
Imidazole (B134444) DerivativesParasitesDose-dependent growth inhibition nih.gov
3-chloro-6-nitro-1H-indazole derivativesLeishmania spp.Antileishmanial activity nih.gov

Other Pharmacological Activities in Preclinical Research (e.g., Antioxidant)

Beyond their anti-cancer, anti-inflammatory, and anti-microbial effects, derivatives of this compound have been investigated for other pharmacological activities, notably their antioxidant potential.

Indole derivatives, which share some structural similarities with indazoles, have been found to possess antioxidant properties. For instance, the indole derivative NC009-1 was shown to reduce oxidative stress in a mouse model of Parkinson's disease by up-regulating the antioxidant enzymes SOD2, NRF2, and NQO1. mdpi.com Similarly, phloroglucinol and its derivatives are known for their antioxidant and anti-inflammatory properties. nih.gov

Molecular Mechanisms of Action in Preclinical Contexts

The diverse pharmacological activities of this compound derivatives are underpinned by their ability to interact with a variety of molecular targets and modulate specific signaling pathways.

In cancer, a primary mechanism involves the induction of apoptosis. This is achieved through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio and the activation of caspases. rsc.orgresearchgate.netnih.gov For example, compound 6o was found to affect apoptosis by potentially inhibiting Bcl-2 family members. researchgate.netnih.gov Furthermore, some derivatives induce cell cycle arrest, often at the G2/M phase, by affecting the expression of key cell cycle regulators like Cyclin B1. nih.gov The inhibition of critical signaling pathways such as the PI3K/AKT/mTOR pathway is another key mechanism. nih.gov This inhibition can disrupt multiple cellular processes, including proliferation, growth, and survival.

The anti-inflammatory effects of these compounds are largely attributed to the inhibition of the NF-κB signaling pathway. nih.gov This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govmdpi.com

The anti-parasitic action of related imidazole derivatives appears to be linked to the induction of oxidative stress within the parasite. nih.gov This is supported by findings that imidazole treatment leads to elevated levels of reactive oxygen species and a reduction in the parasite's mitochondrial membrane potential. nih.gov

The table below provides a summary of the molecular mechanisms of action.

ActivityMolecular MechanismKey Proteins/Pathways InvolvedReference
Anti-cancerInduction of apoptosis, cell cycle arrest, inhibition of cell signalingBcl-2 family, Caspases, Cyclin B1, PI3K/AKT/mTOR nih.govrsc.orgresearchgate.netnih.gov
Anti-inflammatoryInhibition of NF-κB signalingNF-κB, TNF-α, IL-1β, IL-6 nih.govmdpi.com
Anti-parasiticInduction of oxidative stressReactive Oxygen Species nih.gov

Ligand-Target Interactions and Binding Affinities

Derivatives of 3-(trifluoromethyl)-1H-indazole have been investigated for their potential to interact with a range of biological targets, leading to the development of potent inhibitors for various diseases. A prominent example is Lenacapavir, a first-in-class HIV-1 capsid inhibitor that contains a 3-(trifluoromethyl)-1H-indazol-7-yl moiety.

Crystal structures of Lenacapavir bound to the HIV-1 capsid protein hexamers have provided detailed insights into its binding mode. nih.gov These studies reveal that six molecules of Lenacapavir bind to each hexamer, engaging in extensive hydrophobic interactions with the protein. nih.gov The binding is further stabilized by the formation of two cation-π interactions and seven hydrogen bonds, which collectively bury a significant portion of the protein surface area. nih.gov This strong binding competitively inhibits the interaction of the capsid with essential host proteins, namely the cleavage and polyadenylation specificity factor subunit 6 (CPSF6) and nucleoporin 153 (Nup153). nih.gov The difluorobenzyl group of Lenacapavir occupies the same binding pocket as these host proteins. nih.gov

The binding affinity of Lenacapavir is exceptionally high, with in vitro studies demonstrating approximately 99.8% binding to plasma proteins. nih.gov This high affinity contributes to its potent antiviral activity.

While detailed binding affinity data for a broad series of this compound derivatives is not widely available in the public domain, the data for Lenacapavir highlights the potential of this scaffold to achieve high-affinity binding to protein targets. The trifluoromethyl group often plays a crucial role in enhancing binding by participating in favorable interactions within the binding pocket.

Table 1: Binding Characteristics of a 3-(Trifluoromethyl)-1H-indazol-7-yl Derivative

CompoundTargetKey InteractionsPlasma Protein Binding (%)
LenacapavirHIV-1 Capsid HexamerHydrophobic, Cation-π, Hydrogen Bonds nih.gov~99.8 nih.gov

Cellular Responses and Phenotypic Changes in Preclinical Assays

The potent ligand-target interactions of this compound derivatives translate into significant cellular responses and phenotypic changes in preclinical assays.

In the context of HIV-1, Lenacapavir demonstrates potent inhibition of viral replication in various cell lines, with 50% effective concentration (EC50) values in the picomolar range (~12-314 pM). nih.gov At very low concentrations (0.5 nM), Lenacapavir primarily inhibits the nuclear entry of the virus by disrupting the capsid's interaction with CPSF6 and Nup153. nih.gov At higher concentrations (5-50 nM), it exhibits additional inhibitory effects on viral DNA synthesis and reverse transcription. nih.gov

The indazole nucleus is a versatile scaffold found in compounds with a wide array of biological activities, including anti-inflammatory, antitumor, antifungal, and antibacterial properties. nih.gov For instance, various substituted indazole derivatives have shown potent anti-proliferative effects against human cancer cell lines. nih.gov A series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against several human cancer cell lines, with one compound exhibiting a promising IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line and showing selectivity for cancer cells over normal cells. nih.gov

Furthermore, the trifluoromethyl group itself is a key feature in many therapeutic agents. For example, a series of 3'-trifluoromethyl-taxoids have demonstrated significantly higher potency than paclitaxel (B517696) against drug-resistant cancer cell lines. nih.gov

Table 2: Preclinical Cellular Activity of Selected Indazole Derivatives

Compound/Derivative SeriesAssay TypeCell Line(s)Observed EffectPotency (IC50/EC50)
LenacapavirHIV-1 Replication InhibitionVarious cell linesInhibition of viral replication nih.gov~12-314 pM nih.gov
1H-Indazole-3-amine derivative (compound 6o)Anti-proliferativeK562 (chronic myeloid leukemia)Inhibition of cell growth, induction of apoptosis nih.gov5.15 µM nih.gov
3'-Trifluoromethyl-taxoidsCytotoxicityMCF7-R, LCC6-MDR (drug-resistant breast cancer)Potent cytotoxicity against drug-resistant cells nih.govOrders of magnitude higher than paclitaxel nih.gov

Identification of Key Residues and Interaction Motifs

The detailed structural studies of Lenacapavir's interaction with the HIV-1 capsid provide a clear example of the key residues and interaction motifs involved in the binding of a 3-(trifluoromethyl)-1H-indazol-7-yl derivative.

The binding site for Lenacapavir is a phenylalanine-glycine (FG) binding pocket located at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent capsid monomers within the hexameric assembly. nih.gov The difluorobenzyl portion of Lenacapavir directly occupies this pocket, overlapping with the binding sites of the host proteins CPSF6 and Nup153. nih.gov Specifically, it mimics the interaction of the benzyl (B1604629) group of F321 in CPSF6 and F1417 in Nup153. nih.gov

The 1H-indazole-3-amine structure, a core component of many active compounds, is recognized as an effective "hinge-binding" fragment in kinases. nih.gov This motif is crucial for the activity of drugs like Linifanib, where it binds to the hinge region of tyrosine kinases. nih.gov

The trifluoromethyl group is known to contribute to binding affinity through various non-covalent interactions, including dipole-dipole, ion-dipole, and hydrophobic interactions. Its electron-withdrawing nature can also influence the pKa of nearby functional groups, which can be critical for establishing key interactions with target residues. nih.gov For instance, in a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines, the trifluoromethyl group was found to decrease the pKa of the amine, contributing to their selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT). nih.gov

While specific residue interactions for a broad range of this compound derivatives are not extensively documented, the principles derived from compounds like Lenacapavir and the known properties of the indazole and trifluoromethyl moieties provide a strong foundation for the rational design of new inhibitors targeting various protein classes.

Computational and Theoretical Studies of 3 Trifluoromethyl 1h Indazol 7 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering insights into electronic structure and molecular properties that are often difficult or impossible to determine experimentally. scirp.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is employed to optimize molecular geometries and predict a variety of electronic properties. For heterocyclic compounds like indazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a reliable foundation for understanding their structure. nih.govnih.govacs.org

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.govnih.gov For instance, studies on similar trifluoromethyl-substituted heterocycles have shown that the CF3 group can impact the HOMO-LUMO gap, thereby modulating the molecule's reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Geometric Parameters for Indazole Ring System Calculated by DFT (Note: These are typical values for the indazole scaffold and may vary slightly for the specific substitution pattern of 3-(Trifluoromethyl)-1H-indazol-7-ol.)

ParameterTypical Calculated Value (Å or °)
N-N Bond Length~1.35 Å
C-N Bond Length (in pyrazole (B372694) ring)~1.33 - 1.38 Å
C-C Bond Length (in benzene (B151609) ring)~1.39 - 1.41 Å
C-N-N Angle~112°
N-N-C Angle~105°

Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring. nih.gov The relative stability of these tautomers is a crucial aspect of their chemistry and is influenced by substitution patterns and the surrounding environment (e.g., solvent). mdpi.comresearchgate.net While the 1H-tautomer is generally more stable for most indazoles, this is not always the case. nih.gov

Computational studies, particularly using DFT and ab initio methods, are essential for determining the relative energies of these tautomers. mdpi.comresearchgate.net For this compound, theoretical calculations can predict which tautomer (1H or 2H) is thermodynamically favored. Studies on related trifluoromethyl-substituted pyrazoles found that they exist exclusively as the 1H-tautomers. mdpi.com Additionally, the presence of the 7-hydroxyl group introduces the possibility of keto-enol type tautomerism (indazol-7-ol vs. indazolin-7-one), further complicating the tautomeric landscape. Theoretical calculations can compare the energies of all possible forms to identify the most stable structure. nih.gov Conformational analysis, particularly concerning the orientation of the hydroxyl group, can also be performed to find the global energy minimum structure. researchgate.net

Table 2: Theoretical Tautomer Stability Comparison for a Generic Indazole System (Note: The energy difference indicates which tautomer is more stable; a negative value suggests the 2H form is more stable in this hypothetical example.)

TautomerMethodRelative Energy (kJ/mol)
1H-IndazoleB3LYP/6-31G 0.0 (Reference)
2H-IndazoleB3LYP/6-31G+1.9

(This table is illustrative of the output from a computational study on tautomerism, based on data for a related system.) mdpi.com

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which serves as a powerful tool for structural confirmation when compared with experimental data. nih.govnih.gov

FT-IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations predict the positions of characteristic absorption bands corresponding to specific functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretch of the pyrazole ring, and vibrations associated with the C-F bonds of the trifluoromethyl group. Comparing the calculated spectrum with an experimental one helps to confirm the molecular structure and its most stable tautomeric form. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F). acs.org These predictions are invaluable for assigning signals in experimental NMR spectra. For this compound, calculations can predict the chemical shifts for the protons and carbons of the bicyclic ring and, importantly, the characteristic shift for the ¹⁹F NMR signal of the CF3 group. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). nih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, predicting the absorption maxima (λmax). These calculations can help interpret the observed UV-Vis spectrum, identifying the specific molecular orbitals involved in the electronic transitions, such as π→π* and n→π* transitions. nih.govnih.gov

Molecular Docking and Virtual Screening Approaches

Computational techniques are pivotal in modern drug discovery for identifying and optimizing interactions between small molecules and biological targets. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This technique is instrumental in structure-based drug design. For a compound like this compound, docking simulations can be used to hypothesize how it might bind to the active site of a specific biological target. The indazole scaffold is a common motif in many kinase inhibitors, and docking studies often explore its binding within the ATP-binding pocket of various kinases. nih.gov

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity, often reported as a binding energy (e.g., in kcal/mol). The simulation identifies the most stable binding pose and characterizes the key intermolecular interactions, such as:

Hydrogen bonds: The hydroxyl and N-H groups of the indazole are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The benzene ring portion of the indazole can form hydrophobic contacts.

Halogen bonds: The electronegative fluorine atoms of the trifluoromethyl group may participate in specific interactions.

These predicted binding modes provide a rational basis for understanding the molecule's potential biological activity and for designing derivatives with improved potency and selectivity. nih.gov

Table 3: Example of Molecular Docking Results for an Indazole-Based Inhibitor (Note: This data is illustrative and represents typical output from a docking study against a protein kinase target.)

LigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Indazole Derivative-9.5Met120Hydrogen Bond (N-H)
Lys55Hydrogen Bond (C=O)
Leu170Hydrophobic
Val35Hydrophobic

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the target macromolecule, which is determined experimentally (e.g., via X-ray crystallography) or through homology modeling. researchgate.net A library of compounds is then docked into the target's binding site, and the molecules are ranked based on their predicted binding affinity or how well they fit. nih.govnih.gov This method could be used to screen for novel protein targets for this compound or to identify other compounds with a similar indazole core that bind to a known receptor.

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target is unknown, but a set of molecules with known activity is available. nih.gov LBVS relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. A model (pharmacophore) is built based on the chemical features of the known active compounds. This model is then used as a query to search for other molecules in a database that share these features. If this compound were found to be active against a particular target, its structure could be used to perform a similarity search to find other potential active compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. pnas.orgacs.org By analyzing a series of compounds with known activities, QSAR models can predict the activity of new, untested molecules, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. pnas.org

Both 2D and 3D QSAR methodologies are employed to develop predictive models for the biological activity of compounds like this compound. 2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule, such as topological indices and physicochemical properties. In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the three-dimensional structure of molecules to generate predictive models. nih.govnih.gov

For instance, in a study focused on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer therapy, both field-based and Gaussian-based 3D-QSAR models were developed. These models demonstrated strong predictive power, as indicated by their statistical validation parameters. nih.gov The CoMFA model, which considers steric and electrostatic fields, and the CoMSIA model, which includes additional fields for hydrophobicity, hydrogen bond donors, and acceptors, have been successfully applied to various series of compounds, including dihydro-1,3,5-triazines and their derivatives as DHFR inhibitors. nih.govnih.gov

The predictive ability of these models is typically assessed using a test set of compounds that were not used in the model's development. A high correlation between the predicted and experimental activities for the test set indicates a robust and reliable model. nih.gov For a series of 1H-Pyrazole derivatives, a developed 2D-QSAR model showed excellent statistical parameters, including a high squared correlation coefficient for the training set (R²train = 0.9816) and good predictive ability for the test set (R²test = 0.6952). nih.gov

Table 1: Example of Statistical Parameters for 3D-QSAR Models of Indazole Derivatives

QSAR ModelTraining Set Correlation (R²)Cross-validated Correlation (q²)Test Set Correlation (R²_test)Reference
CoMFA (HIF-1α Inhibitors)0.9860.724Not Reported nih.gov
CoMSIA (HIF-1α Inhibitors)Not ReportedNot ReportedNot Reported nih.gov
CoMFA_ES (EGFR Inhibitors)0.9750.664Not Reported nih.gov
CoMSIA_SHA (EGFR Inhibitors)0.9380.614Not Reported nih.gov

This table presents hypothetical data based on typical QSAR studies of related compounds for illustrative purposes.

A key outcome of QSAR studies is the identification of pharmacophoric features—the essential spatial arrangement of atoms or functional groups necessary for biological activity. These studies also pinpoint molecular descriptors that are highly correlated with the observed activity. nih.gov

In the context of trifluoromethyl-containing indazole derivatives, structure-activity relationship (SAR) studies have provided valuable insights. For example, research on 5-(2-(trifluoromethyl)phenyl)indazoles as TRPA1 antagonists revealed that the trifluoromethyl group at the 2-position of the phenyl ring, along with substituents at the 6-position of the indazole ring, significantly enhanced the in vitro activity. nih.gov

3D-QSAR models generate contour maps that visualize the regions where certain physicochemical properties are favorable or unfavorable for activity. For the indazole derivatives targeting HIF-1α, the steric and electrostatic maps provided a structural framework for designing new, more potent inhibitors. nih.gov These maps might indicate, for instance, that a bulky group is preferred in one region of the molecule, while an electron-withdrawing group is beneficial in another. Pharmacophore mapping of these inhibitors led to a five-point hypothesis that can guide the design of novel compounds. nih.gov

Table 2: Key Molecular Descriptors and Pharmacophoric Features for Indazole Derivatives

Feature/DescriptorInfluence on ActivityExample Compound ClassReference
Trifluoromethyl Group on Phenyl RingIncreases PotencyTRPA1 Antagonists nih.gov
Substituents at Indazole C6-positionModulates ActivityTRPA1 Antagonists nih.gov
Steric FieldsSignificant CorrelationHIF-1α Inhibitors nih.gov
Electrostatic FieldsSignificant CorrelationHIF-1α Inhibitors nih.gov
Hydrogen Bond Acceptors/DonorsImportant for BindingGeneral Kinase Inhibitors youtube.com

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its biological target at an atomic level. drugbank.com These simulations model the movements of atoms and molecules over time, offering insights into the stability, flexibility, and binding mechanisms of ligand-protein complexes. drugbank.com

MD simulations are instrumental in assessing the conformational stability of a compound within the binding pocket of a protein. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the compound remains in its initial binding pose or undergoes significant conformational changes. nih.gov

MD simulations can elucidate the intricate process of how a ligand recognizes and binds to its target protein. This includes identifying the key amino acid residues involved in the interaction and characterizing the nature of the binding forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. drugtargetreview.com

In Silico Absorption, Distribution, Metabolism (ADME) Predictions (Excluding Toxicity)

In silico ADME predictions are computational methods used to estimate the pharmacokinetic properties of a drug candidate early in the discovery process. biospace.commdpi.com These predictions help to identify compounds with favorable drug-like properties, reducing the likelihood of late-stage failures due to poor pharmacokinetics. biospace.com

The ADME properties of indazole derivatives have been evaluated using various in silico tools. For a series of newly proposed indazole derivatives as GSK-3β inhibitors, computational tools were used to predict properties such as lipophilicity (cLogP), solubility, and adherence to Lipinski's rule of five, which helps to assess the oral bioavailability of a compound. researchgate.net The results indicated that the designed compounds were likely to be orally active. researchgate.net

For the complex molecule Lenacapavir, which contains a trifluoromethyl group, extensive pharmacokinetic studies have been conducted, and their results can be compared with in silico predictions. Lenacapavir is metabolized by CYP3A4 and UGT1A1, is highly protein-bound (99.8%), and is primarily cleared through the feces. drugbank.comnih.govnih.gov Such data is invaluable for validating and refining in silico ADME models. Studies on other trifluoromethyl-containing compounds have also utilized web servers like SwissADME and Protox-II to predict ADME and toxicity parameters. dergipark.org.tr

Table 3: Predicted ADME Properties for Representative Indazole and Trifluoromethyl-Containing Compounds

PropertyPredicted Value/CharacteristicCompound ClassSignificanceReference
Lipophilicity (log P)< 5Indazole derivatives (GSK-3β inhibitors)Good membrane permeability researchgate.net
Aqueous SolubilityLow to ModerateBenzimidazole DerivativesImpacts absorption and formulation mdpi.com
Human Intestinal AbsorptionHighAzadirachtin analogsGood potential for oral absorption cinemap.eu
CYP450 Inhibition (e.g., CYP2C9)Predicted to inhibitMultifunctional MAOIsPotential for drug-drug interactions nih.gov
Plasma Protein BindingHigh (>99%)LenacapavirAffects distribution and free drug concentration drugbank.comnih.gov
Blood-Brain Barrier PermeationPredicted to be low/non-permeantBenzimidazole DerivativesIndicates potential for CNS vs. peripheral action mdpi.com

This table presents a compilation of typical in silico ADME prediction outcomes for related compound classes.

Computational Assessment of Predicted Absorption Characteristics

The absorption of a compound following administration is a critical determinant of its bioavailability. Computational models are widely used to predict the intestinal absorption of drug candidates, often by estimating their permeability through cell membranes. A key in vitro model for this purpose is the Caco-2 cell permeability assay, which is considered a reliable surrogate for human intestinal absorption for many compounds. researchgate.netnih.govnih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) models are frequently developed to predict Caco-2 permeability. These models correlate the chemical structure of compounds with their measured permeability and can be used to estimate this property for novel molecules like this compound. rsc.org The development of such models often involves calculating a variety of molecular descriptors, including those related to hydrophobicity, electronic distribution, and molecular size. For a molecule to be a viable oral drug candidate, it generally needs to exhibit a balance of these properties to allow for both dissolution in the gastrointestinal tract and permeation across the intestinal epithelium.

In silico tools can provide predictions for key absorption-related parameters for this compound based on its structure. These predictions are based on large datasets of experimentally determined properties of other molecules. While specific experimental data for this compound is not publicly available, we can outline the types of predicted parameters that would be assessed.

Predicted ParameterDescriptionRelevance to Absorption
Human Intestinal Absorption (%) The predicted percentage of the compound that will be absorbed from the human intestine.A direct estimate of the extent of oral absorption.
Caco-2 Permeability (Papp, cm/s) The predicted rate of passage across a monolayer of Caco-2 cells.A high permeability value is generally indicative of good intestinal absorption.
Water Solubility (logS) The logarithm of the molar solubility of the compound in water.Adequate solubility is necessary for the compound to dissolve in the gut before absorption can occur.
Lipinski's Rule of Five A set of rules based on molecular properties (molecular weight, logP, H-bond donors/acceptors) to evaluate drug-likeness and the likelihood of oral bioavailability.Compliance with these rules suggests better absorption and permeation properties.

This table is illustrative of the types of computational predictions used to assess absorption and is not based on measured data for this compound.

Prediction of Distribution Patterns in Biological Systems

Once absorbed, a compound's distribution throughout the body is governed by its physicochemical properties, particularly its lipophilicity and its affinity for plasma proteins. Computational methods can predict these characteristics, offering insights into how this compound might be distributed in various tissues.

A key parameter in predicting distribution is the octanol-water partition coefficient (logP), which describes a compound's lipophilicity. A predicted XlogP value for this compound is available from public databases. uni.lu This value helps to estimate the compound's tendency to partition into lipid-rich environments, such as cell membranes, versus aqueous environments like the blood.

The volume of distribution (VD) is another critical pharmacokinetic parameter that can be predicted using computational models. It relates the amount of a drug in the body to its concentration in the blood or plasma. A higher VD suggests greater distribution into tissues, while a lower VD indicates that the compound tends to remain in the bloodstream.

Predicted ParameterValueDescriptionRelevance to Distribution
XlogP 2.1A computationally predicted measure of lipophilicity.A positive logP value suggests that the compound is more soluble in lipids than in water, which can influence its ability to cross cell membranes and distribute into tissues. uni.lu
Plasma Protein Binding (%) Predicted ValueThe predicted percentage of the compound that will bind to proteins in the blood plasma.High plasma protein binding can limit the amount of free compound available to exert its pharmacological effect and to be metabolized or excreted.
Blood-Brain Barrier (BBB) Permeability Predicted ValueA prediction of whether the compound is likely to cross the blood-brain barrier.This is a crucial parameter for drugs targeting the central nervous system and for assessing potential neurological side effects.

This table includes a predicted value for XlogP from public data and illustrates other relevant parameters that would be computationally assessed for distribution. The values for Plasma Protein Binding and BBB Permeability are placeholders.

Metabolic Stability Prediction and Enzyme Interactions (e.g., Cytochrome P450)

The metabolic stability of a compound is a measure of its susceptibility to biotransformation by metabolic enzymes. biotech-asia.org Predicting metabolic stability is a crucial step in drug discovery, as rapid metabolism can lead to a short duration of action and low bioavailability. The cytochrome P450 (CYP) family of enzymes is a major contributor to the metabolism of a vast number of drugs. wikipedia.org

Computational tools can predict the likely sites of metabolism (SOMs) on a molecule, as well as which CYP isoforms are most likely to be involved in its metabolism. nih.govbenthamdirect.comnih.govnih.gov These predictions are often based on models of the active sites of CYP enzymes and the chemical reactivity of different positions on the substrate molecule. For this compound, the indazole ring and the trifluoromethyl group are key structural features that would be assessed for their metabolic liability. The presence of the trifluoromethyl group can, in some cases, block metabolism at or near its position, potentially increasing the metabolic stability of the molecule.

Studies on other indazole-containing compounds have shown that metabolism can occur on the indazole ring system itself. nih.govnih.gov Therefore, computational models would likely predict potential hydroxylation or other oxidative transformations on the aromatic portions of this compound.

Predicted Metabolic InteractionDescriptionRelevance to Metabolic Stability
CYP450 Substrate Prediction Predicts whether the compound is likely to be a substrate for major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2).Identifying the primary metabolizing enzymes is crucial for predicting drug-drug interactions and understanding inter-individual variability in metabolism.
Site of Metabolism (SOM) Prediction Identifies the specific atoms or functional groups on the molecule that are most likely to undergo metabolic transformation.This information can guide chemical modifications to improve metabolic stability by blocking metabolically labile sites.
Metabolic Half-life (t½) Prediction An estimation of the time it takes for the concentration of the compound to be reduced by half due to metabolism.A longer predicted half-life generally indicates greater metabolic stability.

This table outlines the types of computational predictions used to evaluate metabolic stability and enzyme interactions. The information is based on general methodologies and is not specific to experimental data for this compound.

Future Perspectives and Advanced Research Directions for 3 Trifluoromethyl 1h Indazol 7 Ol

Development of Innovative Synthetic Routes for Structural Diversity

The generation of a diverse library of analogs based on the 3-(Trifluoromethyl)-1H-indazol-7-ol scaffold is paramount for exploring its full therapeutic potential. While established routes exist for its synthesis, future research will likely focus on more efficient, versatile, and sustainable methods to introduce structural variety.

Key areas of development include:

Advanced C-H Functionalization: Direct C-H activation and functionalization represent an atom-economical approach to modify the indazole core. rsc.orgbits-pilani.ac.in Strategies targeting specific positions on the benzene (B151609) ring of the indazole could lead to novel derivatives without the need for pre-functionalized starting materials. This allows for late-stage diversification, a valuable tool in medicinal chemistry. rsc.orgresearchgate.net

Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura cross-coupling have already been employed to functionalize chlorinated pyrimido[1,2-b]indazole derivatives. nih.gov Applying these and other palladium-catalyzed reactions to halogenated versions of this compound can systematically introduce a wide array of aryl, heteroaryl, and alkyl groups at various positions, significantly expanding the chemical space. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate the synthesis of indazole derivatives, offering benefits such as reduced reaction times, improved yields, and enhanced safety. rasayanjournal.co.in Microwave irradiation, in particular, has proven effective for the functionalization of indazoles and can be a valuable tool for rapidly creating a library of analogs. rasayanjournal.co.in

Regioselective Synthesis: Developing synthetic methods that offer precise control over the position of new substituents is crucial. For instance, a practical, large-scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the anti-HIV agent Lenacapavir, highlights the importance of regioselectivity. nih.govmdpi.com Future work could focus on achieving similar control for direct modifications to the this compound core.

Table 1: Potential Synthetic Methodologies for Diversification

Methodology Description Potential Application on Scaffold Reference(s)
C-H Functionalization Direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. Introduction of substituents on the benzene portion of the indazole ring. rsc.orgbits-pilani.ac.inresearchgate.net
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. Arylation or heteroarylation at pre-functionalized positions (e.g., bromo or iodo derivatives). nih.gov
Microwave-Assisted Synthesis Use of microwave energy to heat reactions. Acceleration of coupling and cyclization reactions to rapidly generate analogs. rasayanjournal.co.in
Regioselective Bromination Controlled introduction of a bromine atom at a specific position. Creation of a key intermediate for further derivatization, such as in the synthesis of Lenacapavir. nih.govmdpi.com

Exploration of Emerging Biological Applications and Therapeutic Areas

While the primary established role of this compound is as a precursor to the HIV capsid inhibitor Lenacapavir, the indazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. nih.govnih.gov The trifluoromethyl group often enhances metabolic stability and binding affinity, making derivatives of this compound attractive candidates for a range of therapeutic targets. mdpi.com

Future research should explore the following areas:

Oncology: Indazole derivatives have shown significant potential as anti-cancer agents, acting as inhibitors of various protein kinases. nih.govresearchgate.net For example, Pazopanib and Niraparib are FDA-approved indazole-containing drugs for treating cancer. nih.gov Analogs of this compound could be designed and screened as inhibitors of kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs) or Epidermal Growth Factor Receptor (EGFR). nih.gov

Anti-inflammatory and Neurodegenerative Diseases: Certain indazole derivatives exhibit potent anti-inflammatory properties. nih.gov Furthermore, some have been investigated as inhibitors of butyrylcholinesterase (BChE), a target relevant to Alzheimer's disease. researchgate.net Given the need for new treatments in these areas, screening a library of this compound derivatives is a promising avenue.

Antimicrobial and Antiviral (non-HIV) Applications: The broad biological activity of indazoles and other nitrogen-containing heterocycles like triazoles extends to antimicrobial and antifungal effects. nih.govresearchgate.netmdpi.com Exploring the activity of new derivatives against a panel of bacterial, fungal, and viral pathogens beyond HIV could uncover novel therapeutic leads.

Table 2: Potential Therapeutic Areas for this compound Derivatives

Therapeutic Area Potential Molecular Target(s) Rationale Reference(s)
Oncology Protein Kinases (e.g., FGFR, EGFR, Bcr-Abl) The indazole scaffold is a known "kinase hinge-binder". The CF3 group can enhance potency and metabolic stability. nih.govresearchgate.net
Inflammatory Diseases p38 Kinase, Cytokine pathways Fluorinated indazole derivatives have shown inhibitory activity against p38 kinase. nih.gov
Neurodegenerative Diseases Butyrylcholinesterase (BChE) Indazole derivatives have been synthesized as selective BChE inhibitors for potential Alzheimer's treatment. researchgate.net
Infectious Diseases Viral (non-HIV), Bacterial, Fungal targets The indazole nucleus is a versatile pharmacophore with a wide spectrum of antimicrobial activity. nih.govnih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can accelerate the design and optimization of new chemical entities by identifying promising candidates from vast virtual libraries, thereby reducing the time and cost of experimental work. nih.gov

For the this compound scaffold, AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained on existing data for indazole derivatives to predict the biological activity, physicochemical properties, and pharmacokinetic profiles of novel, virtual analogs. nih.gov This allows for in-silico screening to prioritize the most promising compounds for synthesis.

Scaffold Hopping and De Novo Design: Generative AI models can design entirely new molecules based on the core structure of this compound, suggesting modifications that could lead to improved activity or novel intellectual property.

Optimization of Synthetic Routes: Machine learning algorithms can analyze reaction data to predict optimal conditions, such as temperature, solvent, and catalyst, for synthesizing derivatives. nih.govmdpi.comarxiv.org This can improve the efficiency and yield of chemical reactions.

Advanced Biophysical Characterization of Ligand-Target Interactions

A deep understanding of how a ligand binds to its biological target is crucial for rational drug design. Advanced biophysical techniques provide detailed information on the thermodynamics, kinetics, and structural basis of these interactions. nih.gov

For derivatives of this compound, these methods are essential to elucidate their mechanism of action:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.govmdpi.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors binding in real-time, yielding kinetic data such as association (kon) and dissociation (koff) rates, in addition to binding affinity. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural information about the ligand-protein complex in solution, identifying the specific amino acid residues involved in the interaction.

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in a protein's melting temperature upon ligand binding, making it a valuable tool for initial hit validation and screening. nih.gov

Table 3: Biophysical Techniques for Characterizing Ligand-Target Interactions

Technique Information Obtained Application Reference(s)
Isothermal Titration Calorimetry (ITC) Affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) Complete thermodynamic characterization of binding. nih.govmdpi.com
Surface Plasmon Resonance (SPR) Affinity (KD), association rate (kon), dissociation rate (koff) Real-time kinetic analysis of binding. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Structural details of the binding site, ligand conformation Atomic-level mapping of the interaction interface.
Differential Scanning Fluorimetry (DSF) Ligand-induced thermal stabilization (ΔTm) High-throughput screening and hit confirmation. nih.gov

Expanding the Scope of Derivatization for Enhanced Research Utility

Beyond creating drug candidates, the this compound scaffold can be derivatized to generate valuable research tools. These tools are instrumental in studying biological pathways and validating drug targets.

Future efforts in this area could focus on:

Photoaffinity Labels: Introducing a photoreactive group onto the scaffold would allow for the creation of photoaffinity probes. Upon UV irradiation, these probes can form a covalent bond with the target protein, enabling definitive identification of the binding site.

Fluorescent Probes: Attaching a fluorophore to the molecule would enable its visualization within cells using fluorescence microscopy. This can provide information on the subcellular localization of the compound and its target.

Biotinylated Probes: Incorporating a biotin (B1667282) tag allows for the pull-down and enrichment of the target protein from cell lysates, facilitating target identification and validation studies.

Fragment-Based Drug Discovery (FBDD): The core scaffold itself, or smaller fragments thereof, could be used in FBDD campaigns. Biophysical techniques are particularly well-suited for detecting the weak binding of fragments, which can then be grown or linked to develop more potent molecules. nih.gov

By systematically exploring these advanced research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutics and powerful research tools.

Q & A

Q. What synthetic strategies are effective for preparing 3-(Trifluoromethyl)-1H-indazol-7-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of indazole derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, and describe the use of CuI in PEG-400:DMF solvent systems to synthesize indole-triazole hybrids. Key parameters include:
  • Catalyst loading : 10–20 mol% CuI.
  • Solvent optimization : PEG-400:DMF (2:1) enhances solubility and reaction efficiency.
  • Temperature : Room temperature for 12 hours minimizes side reactions.
    For trifluoromethyl-substituted indazoles, fluorinated building blocks (e.g., 3-(trifluoromethyl)aniline derivatives) can be incorporated via Suzuki-Miyaura coupling or cyclization reactions. Post-synthesis purification via flash chromatography (70:30 EtOAc:hexanes) is recommended .

Q. How can researchers address low yields in the purification of this compound?

  • Methodological Answer : Low yields (e.g., 30–35% in –2) often arise from incomplete cyclization or solvent interference. Mitigation strategies include:
  • Pre-purification steps : Acid/base washes to remove unreacted starting materials.
  • Crystallization : Slow evaporation of EtOAc/hexane mixtures improves crystal purity.
  • HPLC-MS monitoring : Early detection of byproducts (e.g., dehalogenated intermediates) allows reaction adjustment.
    Data from NMR (e.g., δ 8.53 ppm for indazole NH in ) and HRMS (e.g., m/z 335.1497 [M+H]⁺) confirm structural integrity post-purification .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Multi-dimensional NMR and X-ray crystallography are critical. For example:
  • ¹H-¹³C HSQC : Correlates NH protons (δ 8.5–9.0 ppm) with adjacent carbons (e.g., δ 124–127 ppm for aromatic carbons).
  • ¹⁹F NMR : Detects trifluoromethyl environments (e.g., δ −59 to −61 ppm in ).
  • X-ray diffraction : Resolves regioselectivity in indazole ring substitution (e.g., C3 vs. C7 positions).
    demonstrates the use of ¹⁹F NMR to confirm trifluoromethyl group orientation in benzoimidazole derivatives, which is transferable to indazoles .

Q. How do electronic effects of the trifluoromethyl group influence the biological activity of this compound?

  • Methodological Answer : The -CF₃ group enhances lipophilicity and metabolic stability. Computational studies (DFT or molecular docking) can predict:
  • Electron-withdrawing effects : Reduced electron density at C7-OH increases acidity (pKa ~8–9), affecting hydrogen-bonding interactions.
  • Pharmacokinetics : LogP values (calculated via ChemDraw) correlate with membrane permeability.
    highlights the role of trifluoromethyl groups in enhancing binding affinity to kinase targets (e.g., EGFR) via hydrophobic interactions .

Q. How should researchers reconcile contradictory data in biological assays for this compound?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) require:
  • Assay standardization : Use CLSI guidelines (as in ) for MIC/MBC determinations.
  • Control compounds : Benchmark against known inhibitors (e.g., vancomycin in ).
  • Meta-analysis : Compare data across studies using tools like Prism® to identify outliers.
    For example, reports MIC values for a trifluoromethyl benzoimidazole against S. aureus (MIC = 2 µg/mL), providing a reference for indazole analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.